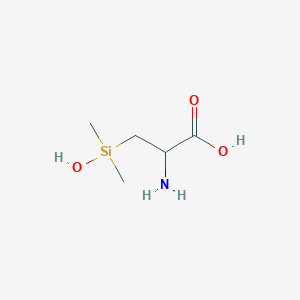
4-Ethoxythiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Ethoxythiophene-3-carboxamide, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxythiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
4-Ethoxythiophene-3-carboxamide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Ethoxythiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxythiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
- Thiophene-2-carboxamide
- Thiophene-3-carboxamide
- 4-Methylthiophene-3-carboxamide
Uniqueness: What sets this compound apart is its unique ethoxy group at the 4-position, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
71050-41-4 |
|---|---|
Molekularformel |
C7H9NO2S |
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
4-ethoxythiophene-3-carboxamide |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-6-4-11-3-5(6)7(8)9/h3-4H,2H2,1H3,(H2,8,9) |
InChI-Schlüssel |
IMTYKFOQLLXFKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CSC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15071622.png)








![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)




